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Compound of Interest

Compound Name: 5-Ethynyl-2-methylbenzamide
CAS No.: 1393901-32-0
Cat. No.: B1407719
Get Quote
. J

Executive Summary & Strategic Importance

5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) is a functionalized benzamide derivative
serving as a "warhead" precursor or linker in the synthesis of kinase inhibitors, specifically
those targeting the FAK-Src signaling axis. Its structural core—a 1,2,5-trisubstituted benzene
ring—requires precise regiochemical control to ensure the ethynyl moiety is installed para to
the methyl group and meta to the amide.

This guide delineates a robust 3-step synthetic pathway starting from commercially available o-
toluic acid (2-methylbenzoic acid). The route prioritizes regioselectivity during bromination and
chemoselectivity during the Sonogashira coupling.

Retrosynthetic Analysis

The target molecule is disconnected via a Sonogashira C-C bond formation and a functional
group interconversion (FGI) of the carboxylic acid to the primary amide.

o Target: 5-Ethynyl-2-methylbenzamide[1][2][3][4][5][6]
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e Precursor 1: 2-Methyl-5-((trimethylsilyl)ethynyl)benzamide (Protected Alkyne)
e Precursor 2: 5-Bromo-2-methylbenzamide (Aryl Halide)
» Starting Material: 2-Methylbenzoic acid (o-Toluic acid)

Pathway Logic[8]

» Electrophilic Aromatic Substitution: Bromination of o-toluic acid is directed by the ortho/para
directing methyl group and the meta directing carboxyl group. Both directors synergistically
favor the 5-position.

o Amidation: Conversion of the acid to the amide must occur before the alkyne installation to
avoid side reactions with the alkyne or catalyst poisoning during amide formation.

e Sonogashira Coupling: Palladium-catalyzed coupling installs the protected alkyne.
» Desilylation: Mild deprotection yields the terminal alkyne.
Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 5-Bromo-2-methylbenzoic acid.

e Reagents: 2-Methylbenzoic acid (1.0 equiv), Bromine (Brz, 1.5 equiv), Concentrated H2SOa.
[7]

e Mechanism: Electrophilic Aromatic Substitution (EAS).

o Critical Parameter: Temperature control (25°C) prevents poly-bromination.

Protocol:

o Charge a reactor with 2-methylbenzoic acid (10.0 g) and concentrated H2SOa (15 mL).

e Add Bromine (17.6 g) dropwise over 10-15 minutes while maintaining the internal
temperature at 25°C.
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Stir the reaction mixture at 25°C for 20 hours.

Quench: Slowly pour the reaction mixture into ice water (60 mL). The product will precipitate
as a white/off-white solid.

Isolation: Filter the precipitate and wash with cold water (2 x 20 mL).
Drying: Dry in a vacuum oven at 60°C.
Expected Yield: ~95-97%.

Purity Check: H-NMR should show a doublet at ~7.63 ppm and ~7.27 ppm, and a singlet at
~7.91 ppm (Ar-H).

Step 2: Amide Formation (Activation & Amination)
Objective: Synthesis of 5-Bromo-2-methylbenzamide.

e Reagents: 5-Bromo-2-methylbenzoic acid, Thionyl Chloride (SOCIz) or Oxalyl Chloride,
Catalytic DMF, Agueous Ammonia (NH2OH) or NH3(Q).

e Mechanism: Nucleophilic Acyl Substitution via Acyl Chloride intermediate.
Protocol:

Suspend 5-bromo-2-methylbenzoic acid (5.0 g) in anhydrous Dichloromethane (DCM) or
Toluene (50 mL).

Add Thionyl Chloride (1.5 equiv) and 2 drops of DMF.
Reflux for 2—3 hours until gas evolution (HCI/SO2) ceases.

Concentrate the mixture in vacuo to remove excess SOCIz. Re-dissolve the crude acid
chloride in dry THF or DCM (30 mL).

Amination: Cool the solution to 0°C. Slowly add concentrated aqueous ammonia (excess, ~5
equiv) or bubble NHs gas through the solution.

Stir at room temperature for 1 hour.
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o Work-up: Evaporate volatiles or extract with Ethyl Acetate. Wash organic layer with saturated
NaHCOs and Brine.

o Crystallization: Recrystallize from Ethanol/Water if necessary.

Step 3: Sonogashira Coupling

Objective: Synthesis of 2-Methyl-5-((trimethylsilyl)ethynyl)benzamide (Intermediate 170).[8][9]

e Reagents: 5-Bromo-2-methylbenzamide (1.0 equiv), Ethynyltrimethylsilane (TMS-Acetylene,
1.2 equiv), PdCIz(PPhs)2z (2-5 mol%), Cul (1-2 mol%), Triethylamine (EtsN) or
Diisopropylamine.

e Solvent: DMF or THF (degassed).
Protocol:

 In a nitrogen-flushed vessel, dissolve 5-bromo-2-methylbenzamide (1.0 equiv) in anhydrous
DMF.

e Add EtsN (3.0 equiv), PdCIz(PPhs)2 (0.05 equiv), and Cul (0.02 equiv).
o Add TMS-Acetylene (1.2 equiv) dropwise.

e Heat the mixture to 80-90°C (or 120°C under microwave irradiation for 30 min) under inert
atmosphere.

e Monitor by TLC/LC-MS until the bromide is consumed.
o Work-up: Dilute with water and extract with Ethyl Acetate. Dry over MgSOa4 and concentrate.

« Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes/Petroleum
Ether).

 Yield: ~60-75%.

Step 4: Desilylation (Final Deprotection)
Objective: Synthesis of 5-Ethynyl-2-methylbenzamide (Target 171).[8]
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* Reagents: TMS-intermediate (from Step 3), Tetrabutylammonium Fluoride (TBAF, 1.0 M in
THF).

e Mechanism: Fluoride-mediated cleavage of the C-Si bond.

Protocol:

o Dissolve 2-methyl-5-((trimethylsilyl)ethynyl)benzamide (0.190 g) in dry THF (4 mL).

» Cool the solution to 0°C.

e Add TBAF solution (1.0 M in THF, 1.1 equiv) dropwise.

e Stir at 0°C for 10 minutes, then warm to room temperature and stir for 3 hours.

o Work-up: Concentrate under reduced pressure. Dilute with DCM, wash with water and brine.
« Purification: Silica gel chromatography (EtOAc/Hexanes) to yield the pure terminal alkyne.

e Characterization: H-NMR (DMSO-d6) should show the acetylenic proton (s, ~4.1-4.2 ppm)
and loss of the TMS peak at 0 ppm.

Reaction Data & Process Parameters

Step 1: ) Step 4:
Parameter L Step 3: Coupling .

Bromination Deprotection
Primary Reagent Brz / H2SOa4 TMS-Acetylene TBAF
Catalyst None (Acid mediated) PdCIz(PPhs)z2 / Cul None
Temperature 25°C 80-120°C 0°C - 25°C
Time 20 Hours 0.5 -4 Hours 3 Hours

) 5-Bromo-2- ) )

Key Intermediate TMS-protected amide Final Product

methylbenzoic acid

Typical Yield 97% 60% >85%
N _ Exotherm / Regio- o .
Critical Risk ) Oz poisoning (Pd) Over-reaction (rare)
isomers
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Mechanistic Visualization

The following diagrams illustrate the reaction workflow and the catalytic cycle for the critical C-
C bond formation.

Synthesis Workflow
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Figure 1: Linear synthetic workflow from o-Toluic acid to 5-Ethynyl-2-methylbenzamide.

Sonogashira Catalytic Cycle (Simplified)
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Figure 2: Catalytic cycle for the installation of the ethynyl group.

Analytical Validation

To ensure the integrity of the final compound, the following analytical signatures must be

verified:
e 1H NMR (400 MHz, DMSO-ds):

o Amide protons: Broad singlets around 7.40 ppm and 7.80 ppm.
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o Aromatic protons: Three distinct signals.[7] A doublet at ~7.24 ppm (C3-H), a
multiplet/doublet at ~7.40 ppm (C4-H), and a singlet at ~7.5-7.8 ppm (C6-H).

o Methyl group: Singlet at ~2.36 ppm.

o Ethynyl proton: Singlet at ~4.1-4.2 ppm.
e Mass Spectrometry:

o Calculated Mass: 159.19 g/mol .

o Observed [M+H]*: ~160.2 m/z.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Synthesis of 5-Ethynyl-2-methylbenzamide: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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